N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo-pyrimido-thiazine core modified with sulfone, thioether, and mesitylacetamide substituents. Its synthesis likely involves multi-step reactions, including cyclization, sulfonation, and nucleophilic substitution, as inferred from analogous synthetic routes for related compounds (e.g., thiazolo-pyrimidine derivatives in ).
Properties
IUPAC Name |
2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S2/c1-18-13-20(3)27(21(4)14-18)31-26(34)17-37-29-30-15-25-28(32-29)23-11-7-8-12-24(23)33(38(25,35)36)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJATEQNMRIOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide with structurally related heterocyclic compounds from the literature, focusing on molecular properties, synthesis, and functional groups.
Key Observations:
Structural Complexity: The target compound’s benzo-pyrimido-thiazine core is more elaborate than the thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems in . Compared to N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, the target compound’s fused polycyclic system may offer greater conformational rigidity, influencing target binding.
Synthetic Challenges :
- Yields for analogous compounds (e.g., 57–68% for 11a, 11b, 12) suggest that multi-step syntheses of such heterocycles are moderately efficient but may require optimization for scalability. The target compound’s larger structure likely necessitates additional purification steps.
Functional Group Impact: Nitrile vs. Thioacetamide: Nitriles in 11a/11b are electron-withdrawing, whereas the thioacetamide in the target compound may act as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets. Sulfone Group: The 5,5-dioxido moiety in the target compound could improve solubility compared to non-sulfonated analogs, though this may depend on the substitution pattern.
The target compound’s mesityl and 2-methylbenzyl groups may similarly enhance lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
